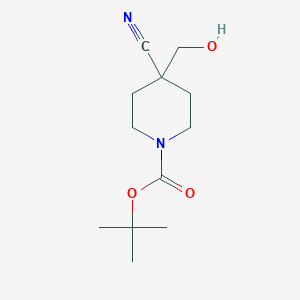
Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Cat. No. B1289187
Key on ui cas rn:
614730-96-0
M. Wt: 240.3 g/mol
InChI Key: BLZNRLWYSXQYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822688B2
Procedure details


4 M hydrochloric acid/dioxane solution (15 ml) was added to a solution of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (886 mg) in dioxane (5 ml), and stirring was performed for one hour at room temperature. The reaction mixture was concentrated under reduced pressure, and 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride (663 mg) was obtained.

Quantity
886 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[C:8]([C:10]1([CH2:23][OH:24])[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1)#[N:9]>O1CCOCC1>[ClH:1].[OH:24][CH2:23][C:10]1([C:8]#[N:9])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
|
Name
|
|
|
Quantity
|
886 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OCC1(CCNCC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 663 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
